molecular formula C10H14N2O4 B7893802 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine

Cat. No.: B7893802
M. Wt: 226.23 g/mol
InChI Key: XDOSPUASQBCQES-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C10H14N2O4 It is characterized by the presence of a methoxy group, a nitro group, and an amine group attached to a phenoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine typically involves the following steps:

    Nitration: The starting material, 3-methoxyphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the methoxy group, forming 3-methoxy-4-nitrophenol.

    Etherification: The 3-methoxy-4-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

    Reduction: 3-(3-Methoxy-4-aminophenoxy)propan-1-amine.

    Substitution: N-substituted derivatives of this compound.

    Oxidation: 3-(3-Hydroxy-4-nitrophenoxy)propan-1-amine.

Scientific Research Applications

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)propan-1-amine depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyl-4-nitrophenoxy)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    3-(4-Nitrophenoxy)-1-propanamine: Lacks the methoxy group.

    3-(3,4,5-Trimethoxyphenyl)propan-1-amine: Contains additional methoxy groups.

Uniqueness

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine is unique due to the presence of both a methoxy and a nitro group on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-(3-methoxy-4-nitrophenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOSPUASQBCQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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